N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-(2,6-dimethylphenyl)pyrrolidine-1-carboxamide
Description
N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-(2,6-dimethylphenyl)pyrrolidine-1-carboxamide is a complex organic compound featuring a pyrrolidine ring, a 1,2,4-oxadiazole ring, and a dimethylphenyl group
Properties
IUPAC Name |
N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-(2,6-dimethylphenyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-12-5-3-6-13(2)17(12)15-7-4-10-23(15)19(24)20-11-16-21-18(25-22-16)14-8-9-14/h3,5-6,14-15H,4,7-11H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVBZELCINZBBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2CCCN2C(=O)NCC3=NOC(=N3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-(2,6-dimethylphenyl)pyrrolidine-1-carboxamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclocondensation of an amidoxime with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the cyclopropyl group:
Formation of the pyrrolidine ring: The pyrrolidine ring is synthesized via a cyclization reaction involving an appropriate amine and a carbonyl compound.
Coupling of the dimethylphenyl group: The final step involves coupling the dimethylphenyl group to the pyrrolidine ring, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-(2,6-dimethylphenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-(2,6-dimethylphenyl)pyrrolidine-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-(2,6-dimethylphenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar chemical properties and reactivity.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring are structurally related and may have comparable biological activities.
Dimethylphenyl derivatives: These compounds feature the dimethylphenyl group and can be used for similar applications.
Uniqueness
N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-(2,6-dimethylphenyl)pyrrolidine-1-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
